![molecular formula C16H17NO B1419171 {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol CAS No. 1157346-58-1](/img/structure/B1419171.png)
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol
Overview
Description
{3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol is a useful research compound. Its molecular formula is C16H17NO and its molecular weight is 239.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the known actions of similar indole derivatives, it can be inferred that this compound likely interacts with its targets by binding to them, thereby influencing their function . This interaction can result in changes to the cellular processes controlled by these targets, leading to the observed biological effects.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, they have been associated with antiviral activity, suggesting an impact on viral replication pathways
Pharmacokinetics
A related compound, chf3381, has been studied, and its pharmacokinetics were described using a multicompartment model with time-dependent clearance . The estimated pharmacokinetic parameters were clearance (CL), volume of distribution (V), intercompartmental clearance (Q), peripheral volume of distribution (Vp), and absorption rate constant (ka) . These parameters could potentially provide insight into the pharmacokinetics of {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, but direct studies on this compound are needed for accurate information.
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, they have been linked to antiviral activity, indicating that they may interfere with viral replication at the molecular level .
Action Environment
For instance, aspects of the built environment, the social environment, the physico-chemical environment, and the lifestyle/food environment can all influence the risk of type 2 diabetes
Biological Activity
The compound {3-[(2,3-dihydro-1H-inden-2-yl)amino]phenyl}methanol, also known as 3-(2,3-dihydro-1H-inden-2-ylamino)phenylmethanol, is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure incorporates an indene moiety and an amino group, which may contribute to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C16H17NO
- Molecular Weight : 239.31 g/mol
- IUPAC Name : 3-(2,3-dihydro-1H-inden-2-ylamino)phenylmethanol
- CAS Number : 1157346-58-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of proteins, while the indene moiety may participate in π-π interactions. These interactions can modulate the activity of target molecules, leading to various biological effects.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, compounds with similar structures have shown effectiveness in inhibiting microtubule assembly and inducing apoptosis in cancer cell lines. A study demonstrated that derivatives with indene structures could enhance caspase activity in breast cancer cells (MDA-MB-231), indicating their role as potential anticancer agents .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Similar compounds have exhibited significant antibacterial and antifungal activity against various strains. For example, MIC (Minimum Inhibitory Concentration) values for related compounds ranged from 0.0048 mg/mL to 0.039 mg/mL against E. coli and C. albicans . While specific data on this compound is limited, its structural analogs suggest a promising antimicrobial profile.
Case Studies
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step organic reactions, including reductive amination techniques. This compound serves as a versatile building block for creating diverse chemical libraries aimed at drug discovery and material science applications.
Properties
IUPAC Name |
[3-(2,3-dihydro-1H-inden-2-ylamino)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c18-11-12-4-3-7-15(8-12)17-16-9-13-5-1-2-6-14(13)10-16/h1-8,16-18H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOADLZQKQDTDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)NC3=CC=CC(=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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